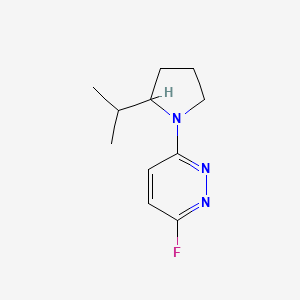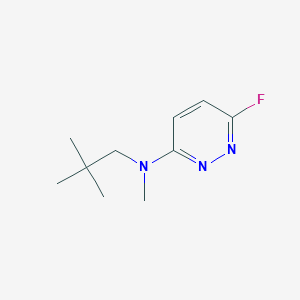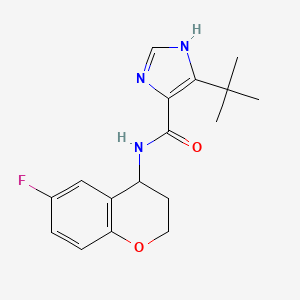![molecular formula C20H25N5O2 B7436761 (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436761.png)
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Wirkmechanismus
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone works by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases are important for the survival and proliferation of cancer cells, and their inhibition can lead to cell death. (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has also been found to modulate the activity of the immune system, which can further enhance its antitumor effects.
Biochemical and physiological effects:
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The compound has also been found to modulate the activity of immune cells, such as T cells and natural killer cells, which can enhance the body's ability to fight cancer. (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has a favorable pharmacokinetic profile and can be administered orally.
Vorteile Und Einschränkungen Für Laborexperimente
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has several advantages for lab experiments, including its potency, selectivity, and oral bioavailability. However, the compound is still in the early stages of development, and its efficacy and safety in humans are not yet fully understood. Moreover, the synthesis of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone is complex and requires expertise in organic chemistry.
Zukünftige Richtungen
Several future directions for the development of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone are being explored. These include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its antitumor effects. Moreover, the potential use of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone in other diseases, such as autoimmune disorders, is also being investigated.
Conclusion:
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. The compound works by inhibiting several kinases that are involved in cancer cell growth and survival and has favorable pharmacokinetic properties. However, further research is needed to fully understand its efficacy and safety in humans and to identify its potential use in other diseases.
Synthesemethoden
The synthesis of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone involves several steps, including the formation of the indole core, the introduction of the triazole and morpholine groups, and the final addition of the tert-butyl group. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. The compound has shown potent antitumor activity and has been found to inhibit several kinases that are involved in cancer cell growth and survival.
Eigenschaften
IUPAC Name |
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-20(2,3)15-5-4-14-10-18(22-17(14)11-15)19(26)24-8-9-27-16(12-24)13-25-7-6-21-23-25/h4-7,10-11,16,22H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZRJRHJCQUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)N3CCOC(C3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![Methyl 2-[4-[(3-chlorophenyl)methoxy]-2-methylanilino]-2-(4-fluorophenyl)acetate](/img/structure/B7436706.png)
![Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate](/img/structure/B7436713.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine](/img/structure/B7436721.png)
![[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7436741.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)

![6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B7436781.png)
![1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436782.png)